Cas no 501116-28-5 (3-(2,4,5-trimethylphenyl)-1,2-oxazol-5-amine)

3-(2,4,5-trimethylphenyl)-1,2-oxazol-5-amine 化学的及び物理的性質
名前と識別子
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- 3-(2,4,5-trimethylphenyl)-1,2-oxazol-5-amine
- 5-Isoxazolamine, 3-(2,4,5-trimethylphenyl)-
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- インチ: 1S/C12H14N2O/c1-7-4-9(3)10(5-8(7)2)11-6-12(13)15-14-11/h4-6H,13H2,1-3H3
- InChIKey: FKBZPGMAQDKXPQ-UHFFFAOYSA-N
- ほほえんだ: O1C(N)=CC(C2=CC(C)=C(C)C=C2C)=N1
じっけんとくせい
- 密度みつど: 1.112±0.06 g/cm3(Predicted)
- ふってん: 371.4±30.0 °C(Predicted)
- 酸性度係数(pKa): -1.59±0.10(Predicted)
3-(2,4,5-trimethylphenyl)-1,2-oxazol-5-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1848471-1.0g |
3-(2,4,5-trimethylphenyl)-1,2-oxazol-5-amine |
501116-28-5 | 1g |
$1100.0 | 2023-05-26 | ||
Enamine | EN300-1848471-10.0g |
3-(2,4,5-trimethylphenyl)-1,2-oxazol-5-amine |
501116-28-5 | 10g |
$4729.0 | 2023-05-26 | ||
Enamine | EN300-1848471-10g |
3-(2,4,5-trimethylphenyl)-1,2-oxazol-5-amine |
501116-28-5 | 10g |
$4729.0 | 2023-09-19 | ||
Enamine | EN300-1848471-0.1g |
3-(2,4,5-trimethylphenyl)-1,2-oxazol-5-amine |
501116-28-5 | 0.1g |
$968.0 | 2023-09-19 | ||
Enamine | EN300-1848471-5.0g |
3-(2,4,5-trimethylphenyl)-1,2-oxazol-5-amine |
501116-28-5 | 5g |
$3189.0 | 2023-05-26 | ||
Enamine | EN300-1848471-5g |
3-(2,4,5-trimethylphenyl)-1,2-oxazol-5-amine |
501116-28-5 | 5g |
$3189.0 | 2023-09-19 | ||
Enamine | EN300-1848471-0.25g |
3-(2,4,5-trimethylphenyl)-1,2-oxazol-5-amine |
501116-28-5 | 0.25g |
$1012.0 | 2023-09-19 | ||
Enamine | EN300-1848471-0.05g |
3-(2,4,5-trimethylphenyl)-1,2-oxazol-5-amine |
501116-28-5 | 0.05g |
$924.0 | 2023-09-19 | ||
Enamine | EN300-1848471-0.5g |
3-(2,4,5-trimethylphenyl)-1,2-oxazol-5-amine |
501116-28-5 | 0.5g |
$1056.0 | 2023-09-19 | ||
Enamine | EN300-1848471-2.5g |
3-(2,4,5-trimethylphenyl)-1,2-oxazol-5-amine |
501116-28-5 | 2.5g |
$2155.0 | 2023-09-19 |
3-(2,4,5-trimethylphenyl)-1,2-oxazol-5-amine 関連文献
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
3-(2,4,5-trimethylphenyl)-1,2-oxazol-5-amineに関する追加情報
3-(2,4,5-Trimethylphenyl)-1,2-Oxazol-5-Amine: A Comprehensive Overview
3-(2,4,5-Trimethylphenyl)-1,2-Oxazol-5-Amine, also identified by the CAS Registry Number 501116-28-5, is a chemically synthesized compound with significant potential in various fields of organic chemistry and pharmacology. This compound belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of a substituted phenyl group (specifically a 2,4,5-trimethylphenyl group) attached to the oxazole ring introduces unique electronic and steric properties that make this compound highly versatile for applications in drug discovery and material science.
The molecular structure of 3-(2,4,5-trimethylphenyl)-1,2-oxazol-5-amine can be described as follows: the oxazole ring consists of an oxygen atom at position 1 and a nitrogen atom at position 2. The substituents at position 3 and 5 are a 2,4,5-trimethylphenyl group and an amino group (-NH₂), respectively. This arrangement creates a molecule with both aromaticity (from the phenyl ring) and heterocyclic characteristics (from the oxazole ring). The compound's molecular formula is C₁₁H₁₅N₃O, with a molecular weight of approximately 197.7 g/mol.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 3-(2,4,5-trimethylphenyl)-1,2-oxazol-5-amine through various methodologies. One common approach involves the condensation reaction between an appropriate amine derivative and a carbonyl compound in the presence of an acid catalyst. For instance, the reaction between 2,4,5-trimethylbenzaldehyde and hydroxylamine hydrochloride can yield the desired oxazole derivative under specific conditions. This method not only ensures high yield but also allows for precise control over the substitution pattern on the phenyl ring.
The physical properties of 3-(2,4,5-trimethylphenyl)-1,2-oxazol-5-amine have been extensively studied to understand its behavior under different conditions. The compound is typically a crystalline solid with a melting point of around 180°C. Its solubility in common organic solvents such as dichloromethane and ethyl acetate is moderate to high, making it suitable for various chemical transformations. Additionally, spectroscopic techniques like UV-vis spectroscopy and NMR have been employed to confirm its structure and purity.
One of the most promising applications of 3-(2,4,5-trimethylphenyl)-1,2-oxazol-5-amine lies in its role as an intermediate in drug development. Oxazole-containing compounds are known for their ability to modulate biological processes due to their unique pharmacokinetic profiles. Recent studies have highlighted its potential as an inhibitor of certain enzymes involved in inflammatory pathways. For example, research published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent anti-inflammatory activity by selectively inhibiting cyclooxygenase (COX) enzymes.
Beyond its pharmacological applications, 3-(2,4,5-trimethylphenyl)-1,2-oxazol-5-amine has also found utility in materials science. Its ability to form stable coordination complexes with metal ions makes it a valuable component in catalytic systems. For instance, researchers at Stanford University have utilized this compound as a ligand in palladium-catalyzed cross-coupling reactions due to its excellent electron-donating properties.
In terms of environmental impact and safety considerations,3-(2,4,5-trimethylphenyl)-1
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